2-乙基硫代吡啶

描述

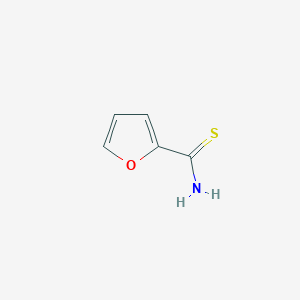

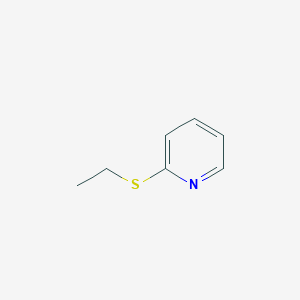

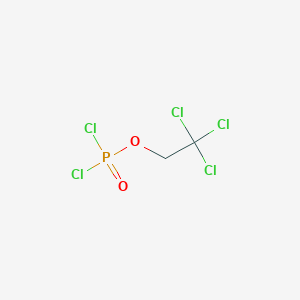

2-Ethylsulfanylpyridine is a compound that features a pyridine ring substituted with an ethylsulfanyl group. This structure is of interest due to its potential applications in various fields such as medicinal chemistry, catalysis, and material science. The ethylsulfanyl group can influence the electronic properties of the pyridine ring and thus modify the reactivity and interaction of the molecule with other substances.

Synthesis Analysis

The synthesis of 2-ethylsulfanylpyridine derivatives can be achieved through nucleophilic substitution reactions. For instance, the synthesis of 2-aminoethylsulfanylpyridines, which are closely related to 2-ethylsulfanylpyridine, has been reported using halopyridines with ethanol as both a solvent and reagent, employing microwave heating for short reaction times to achieve high yields . This method presents an improvement over previous approaches, which yielded variable results depending on the substituents on the halopyridine ring.

Molecular Structure Analysis

The molecular structure of 2-ethylsulfanylpyridine derivatives can exhibit aromatic delocalization, particularly in the pyridine and, if present, additional heterocyclic rings. For example, in the case of 2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines, the molecular dimensions suggest some degree of delocalization in the pyrazole rings. The ethylsulfanyl substituents can adopt different conformations, influencing the overall molecular geometry .

Chemical Reactions Analysis

2-Ethylsulfanylpyridine and its derivatives can participate in various chemical reactions due to the presence of both a reactive pyridine ring and an ethylsulfanyl group. The thiol group in sulfanylmethyl derivatives, for example, has been utilized as an additive in peptide/protein synthesis through ligation chemistry, demonstrating the versatility of sulfur-containing pyridine derivatives in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethylsulfanylpyridine derivatives are influenced by the presence of the ethylsulfanyl group. While specific data on 2-ethylsulfanylpyridine itself is not provided, related compounds show interesting properties. For instance, the absence of hydrogen bonds in the crystal structures of some derivatives suggests that non-covalent interactions like pi-stacking play a significant role in the solid-state assembly of these molecules . Additionally, the reactivity of the thiol group can be modulated by its environment, as seen in sulfanylmethyl dimethylaminopyridine, where the formation of a zwitterion affects its acidity .

科学研究应用

合成和抗菌活性:2-氨基-4-乙氧羰基吡啶(2-乙基硫代吡啶的衍生物)用于合成 4-取代-N1-2-吡啶基磺酰胺衍生物,显示出对枯草芽孢杆菌的显着抑制作用,表明具有潜在的抗菌应用 (El-Salam & Mohamed, 2005).

在药物化学和传感装置中的合成:一项研究重点介绍了 2-氨基乙基硫代吡啶异构体的有效合成,它们是药物化学和传感装置中的重要配体。该合成使用乙醇作为溶剂和试剂,并进行微波加热,表明了卤代吡啶亲核取代的多功能方法 (Bhagwat 等人,2012).

在聚合和催化中的应用:与 2-乙基硫代吡啶相关的二亚氨基吡啶金属配合物被用作配位乙烯聚合中的预催化剂,促进了聚合物科学中的后金属茂革命。这一发现激发了对多样化的二亚氨基吡啶化学的广泛研究 (Flisak & Sun, 2015).

光伏和 DNA 插层中的钌配合物:包括 2-乙基硫代吡啶衍生物在内的三联吡啶及其过渡金属配合物在材料科学(例如光伏)、生物医学化学(例如 DNA 插层)和有机金属催化中具有应用。这些化合物催化了从人工光合作用到生化转化的广泛反应 (Winter, Newkome, & Schubert, 2011).

在肽/蛋白质合成中的用途:与 2-乙基硫代吡啶相关的硫代甲基安装的二甲基氨基吡啶被用作肽合成中天然化学连接的添加剂,证明了其在环肽合成中的用途 (Ohkawachi 等人,2020).

属性

IUPAC Name |

2-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTBXHXRHAFYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328617 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylsulfanylpyridine | |

CAS RN |

19006-76-9 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)